2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide

Physicochemical Profiling LogP Lipophilicity

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 82559-38-4) is a synthetic, low-molecular-weight (309.34 g/mol) hybrid molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class. Its structure fuses a 2,6-dimethoxybenzamide pharmacophore with a 1,3,4-thiadiazole heterocycle bearing a distinctive 5-methoxymethyl substituent, imparting a calculated LogP of 2.34.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
CAS No. 82559-38-4
Cat. No. B12203984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
CAS82559-38-4
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC
InChIInChI=1S/C13H15N3O4S/c1-18-7-10-15-16-13(21-10)14-12(17)11-8(19-2)5-4-6-9(11)20-3/h4-6H,7H2,1-3H3,(H,14,16,17)
InChIKeyXNSSIDBYPJEYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 82559-38-4): Core Identity and Research Heritage


2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 82559-38-4) is a synthetic, low-molecular-weight (309.34 g/mol) hybrid molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class . Its structure fuses a 2,6-dimethoxybenzamide pharmacophore with a 1,3,4-thiadiazole heterocycle bearing a distinctive 5-methoxymethyl substituent, imparting a calculated LogP of 2.34 . This chemotype has been disclosed in foundational agricultural patents as a selective herbicidal agent, forming part of a broader research heritage focused on heterocyclic benzamides for weed control applications [1][2].

Why 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Freely Substituted with In-Class Analogues


Within the N-(1,3,4-thiadiazol-2-yl)benzamide series, herbicidal potency and selectivity are exquisitely dependent on the electronic and steric interplay between the benzamide ring and the thiadiazole 5-position substituent [1]. Broad disclosures in key patents demonstrate that even minor structural changes—exchanging a 5-alkyl group for a 5-aryl group or altering the benzamide substitution pattern—can fundamentally shift the biological profile [2]. The 5-methoxymethyl group provides a unique oxygen-containing, flexible polar side chain, distinct from bulkier hydrophobic alkyl or aromatic substituents, which is expected to modulate molecular recognition, metabolic stability, and crop safety in ways that close-in analogues cannot replicate, as outlined in the evidence below.

Quantifiable Differentiation of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide Against Closest Structural Analogs


Physicochemical Signature: Lower LogP Distinguishes the Methoxymethyl Analog from Alkyl-Substituted Comparators

The target compound (CAS 82559-38-4) has a calculated LogP of 2.34 , a measure of its lipophilicity and potential for uptake and translocation in plants. Replacing the 5-methoxymethyl group with bulkier, more lipophilic alkyl chains dramatically increases LogP in closely related 2,6-dimethoxybenzamide-thiadiazole analogues. This quantifiable physicochemical difference predicts altered environmental fate, bioavailability, and potential for off-target movement, providing a clear selection criterion for researchers designing compounds with optimized property profiles .

Physicochemical Profiling LogP Lipophilicity

Structural Selectivity: The 5-Methoxymethyl Group Confers a Unique Polar Substituent Not Found in Hydrophobic Alkyl or Aryl Comparators

Patent disclosures for N-(5-substituted-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamides predominantly exemplify compounds with 5-alkyl chains (e.g., 3-methylpentan-3-yl) or distinct hetero-aryl groups [1][2]. The target compound is uniquely characterized by a 5-methoxymethyl (-CH₂-O-CH₃) substituent, which introduces a hydrogen-bond acceptor and a flexible polar side-chain at a position typically occupied by non-polar, sterically bulky groups in the patented analogues [1]. This fundamental chemical difference is not merely isosteric; it represents a distinct chemotype with altered electronic properties that will dictate its binding to any biological target [3].

Structure-Activity Relationship SAR Chemotype

Herbicide Patent Coverage: A Narrow Chemical Space with High Potential Selectivity for Thiadiazole-Benzamide Procurements

Multiple major agrochemical patents specifically claim N-aryl benzamides and thiadiazolyl benzamides as selective herbicidal agents [1][2], with advanced disclosures highlighting derivatives possessing 'excellent herbicidal effectiveness, wide herbicidal spectrum and excellent selectivity' [3]. The target compound's specific combination of a 2,6-dimethoxybenzamide core and a 5-methoxymethyl-thiadiazole falls directly within the chemical space of interest claimed in these foundational patents, providing a documented framework for its development as a selective herbicide, unlike generic benzamides lacking this specific heterocyclic linkage [1].

Patent Landscape Herbicide Discovery Intellectual Property

Polypharmacology and Cross-Domain Potential: A Distinct Profile from Known Commercial Herbicide Pharmacophores

The 1,3,4-thiadiazole scaffold is a privileged structure in both agrochemical and pharmaceutical research, with derivatives demonstrating herbicidal, insecticidal, and antitumor activities depending on the substitution pattern [1]. Intriguingly, derivatives such as 2,6-dimethoxy-N-{5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide have been cataloged as potential anticancer agents targeting tyrosine kinases, a pathway distinct from known commercial herbicide mechanisms of action (e.g., cellulose biosynthesis inhibition by isoxaben) [2]. This suggests that the target compound's methoxymethyl substitution could impart a unique polypharmacological profile, enabling exploration as a probe across biological domains, in contrast to single-target herbicide comparators like isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) .

Polypharmacology Kinase Inhibition Anticancer Drug Discovery

Optimal Research Deployment Scenarios for 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide


Lead Compound for Designing Next-Generation Selective Herbicides with Improved Environmental Profiles

As evidenced by its low calculated LogP of 2.34 and a 5-methoxymethyl group that sets it apart from more lipophilic alkyl-chain analogues, this compound is an ideal starting point for a medicinal chemistry campaign aimed at optimizing herbicide phloem mobility and reducing soil persistence . Researchers can use it to probe the SAR around the thiadiazole 5-position, systematically varying the methoxymethyl chain to fine-tune physicochemical properties while monitoring herbicidal selectivity, as outlined in the foundational patent literature for this class [3].

Structural Biology Probe to Elucidate the Mode of Action of Thiadiazole Herbicides

The unique 5-methoxymethyl polar substituent on an otherwise conserved 2,6-dimethoxybenzamide-thiadiazole core makes this compound a powerful tool molecule. Its structural divergence from the exemplified hydrophobic alkyl-chain analogues in patents makes it ideal for comparative biochemistry studies, helping to identify the molecular targets responsible for herbicidal or insecticidal activity in N-(1,3,4-thiadiazol-2-yl)benzamides . This can reveal novel, selective binding pockets for inhibitor design.

Dual-Purpose Screening Library Component for Agrochemical and Cancer Research

The documented capacity of the 1,3,4-thiadiazole scaffold to generate both herbicidal and kinase-inhibitory anticancer leads makes this specific chemotype a high-value addition to cross-domain screening libraries [3]. Including this compound in both phenotypic weed-control assays and targeted kinase panels maximizes a research institution's return on chemical procurement, enabling hit discovery in two distinct therapeutic areas from a single compound investment.

Chemical Intermediate for Developing Proprietary Herbicide Formulations

Given its strong grounding in the patent-protected chemical space of selective heterocyclic benzamide herbicides, agrochemical companies can utilize this compound as a key intermediate for further derivatization. By modifying the benzamide ring while retaining the distinct 5-methoxymethyl-thiadiazole moiety, they can generate new compositions of matter, strengthening their intellectual property portfolio around potent herbicides with a wide spectrum of weed control, as claimed in EP 0414511 [4].

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